Isoindoline-5-carboxylic acid hydrochloride CAS number 149353-72-0
Isoindoline-5-carboxylic acid hydrochloride CAS number 149353-72-0
An In-Depth Technical Guide to Isoindoline-5-carboxylic acid hydrochloride (CAS: 149353-72-0): Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary
Isoindoline-5-carboxylic acid hydrochloride is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis. Its rigid bicyclic structure, combined with strategically placed functional groups—a secondary amine within the isoindoline core and a carboxylic acid on the benzene ring—makes it an invaluable intermediate for creating complex molecular architectures. The isoindoline scaffold is a privileged structure found in numerous natural products and clinically approved drugs, demonstrating a wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of Isoindoline-5-carboxylic acid hydrochloride, covering its physicochemical properties, detailed synthetic methodologies, and key applications in drug discovery, aimed at researchers, chemists, and professionals in pharmaceutical development.
The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoindoline motif, a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring, is a cornerstone in the design of pharmacologically active agents.[1] Its derivatives are known to exhibit diverse biological properties, including antitumor, anti-inflammatory, diuretic, and hypertensive activities.[1] Several prominent clinical drugs, such as the immunomodulator lenalidomide and the antipsychotic mazindol, feature the isoindoline core or its oxidized forms (isoindolinones and phthalimides), underscoring the scaffold's therapeutic relevance.[1][3]
Isoindoline-5-carboxylic acid hydrochloride (CAS: 149353-72-0) serves as a particularly useful starting material. The carboxylic acid at the 5-position provides a versatile handle for synthetic elaboration, while the hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in various reaction conditions and formulation studies.[4]
Physicochemical Properties and Structural Characterization
The unique properties of Isoindoline-5-carboxylic acid hydrochloride are derived from its distinct molecular structure, which consists of a bicyclic heterocyclic system with a carboxylic acid substituent and a hydrochloride salt at the nitrogen atom.[4]
Table 1: Compound Identification and Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 149353-72-0 | [4][5] |
| IUPAC Name | 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | [4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [4][6] |
| Molecular Weight | 199.63 g/mol | [4] |
| MDL Number | MFCD10699395 |[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Rationale and Notes |
|---|---|---|
| Density | 1.283 g/cm³ | Data relates to the parent isoindoline-5-carboxylic acid structure.[4] |
| Boiling Point | 335.4°C at 760 mmHg | Data relates to the parent isoindoline-5-carboxylic acid structure.[4] |
| Solubility | Enhanced in water | The hydrochloride salt form significantly improves solubility in aqueous media compared to the free base (CAS: 685084-08-6), which is a critical advantage for drug formulation and biological assays.[4] |
| Storage | Room temperature, under nitrogen | Recommended to prevent degradation and reaction with atmospheric components.[4] |
Anticipated Spectroscopic Profile
While specific spectra for this exact compound require experimental acquisition, its structural features allow for the prediction of key spectroscopic signals essential for its characterization.
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¹H NMR Spectroscopy : The most distinct signal is expected to be the highly deshielded carboxylic acid proton (–COOH), typically appearing as a broad singlet above 10-12 ppm.[7][8] The aromatic protons on the benzene ring would appear in the 7-8 ppm region. The four protons of the isoindoline core would manifest as two distinct signals, likely triplets, corresponding to the C1-H₂ and C3-H₂ methylene groups.
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¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is the most deshielded carbon, expected in the 165-185 ppm range.[7][8] Aromatic carbons would resonate between 120-150 ppm, while the two aliphatic methylene carbons of the pyrrolidine ring would appear further upfield.
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Infrared (IR) Spectroscopy : The IR spectrum should be dominated by two characteristic absorptions: a very broad O–H stretch from the carboxylic acid, spanning from 2500 to 3300 cm⁻¹, and a strong C=O stretching absorption around 1710-1760 cm⁻¹.[8][9]
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Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak corresponding to the free base after the loss of HCl. A prominent fragment would likely be the acylium ion (M-COOH)⁺, formed by the cleavage of the carboxylic acid group.[10]
Synthesis and Mechanistic Considerations
The synthesis of Isoindoline-5-carboxylic acid hydrochloride is a multi-step process that relies on established organic chemistry transformations. The general strategy involves the initial construction of the isoindoline ring, followed by functionalization at the 5-position, and concluding with the formation of the hydrochloride salt.
Caption: General synthetic workflow for Isoindoline-5-carboxylic acid hydrochloride.
Protocol 1: Isoindoline Ring Formation via Phthalimide Reduction
This is a common and robust method due to the commercial availability of a wide range of substituted phthalimide precursors. The reduction of the two imide carbonyl groups to methylenes forms the desired pyrrolidine ring.
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Setup : To a stirred solution of 5-bromophthalimide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert nitrogen atmosphere, add a reducing agent such as LiAlH₄ or a borane complex (e.g., BH₃·THF, 2-3 equivalents) portion-wise at 0°C.
-
Causality: An inert atmosphere is crucial to prevent quenching of the highly reactive reducing agent. Anhydrous THF is used as it is unreactive towards the hydride reagents.
-
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Cool the reaction mixture to 0°C and cautiously quench the excess reducing agent by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Trustworthiness: This specific workup procedure is a well-established and safe method for decomposing aluminum or borane complexes, leading to a granular precipitate that is easily filtered.
-
-
Isolation : Filter the resulting solid and wash it with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield crude 5-bromoisoindoline. The product can be purified further by column chromatography if necessary.
Protocol 2: Carboxylation via Palladium-Catalyzed Reaction
This step introduces the carboxylic acid group at the C-5 position. Palladium-catalyzed carbonylation is an efficient method for this transformation.
-
Setup : In a pressure vessel, combine 5-bromoisoindoline (1 equivalent), a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents), a ligand such as triphenylphosphine (0.1 equivalents), and a base like triethylamine (2 equivalents) in a suitable solvent such as dimethylformamide (DMF).
-
Reaction : Seal the vessel, purge it with carbon monoxide (CO) gas, and then pressurize it to the desired pressure (e.g., 5-10 atm). Heat the mixture to 80-100°C and stir for 12-24 hours.
-
Expertise: The choice of a palladium catalyst and phosphine ligand is critical for the efficiency of the catalytic cycle (oxidative addition, CO insertion, reductive elimination). The base is required to neutralize the HBr generated during the reaction.
-
-
Workup : After cooling, carefully vent the CO gas in a fume hood. Dilute the reaction mixture with water and acidify with aqueous HCl to a pH of ~2-3. This protonates the carboxylate salt, causing the free acid to precipitate.
-
Isolation : Collect the precipitated solid, Isoindoline-5-carboxylic acid, by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Hydrochloride Salt Formation
This final step enhances the compound's stability and solubility.[4]
-
Dissolution : Suspend the synthesized Isoindoline-5-carboxylic acid (1 equivalent) in a suitable organic solvent like ethyl acetate or isopropanol.[4]
-
Acidification : Add a solution of hydrochloric acid (1.1 equivalents, e.g., 5N HCl in ethyl acetate or gaseous HCl) dropwise to the suspension with stirring.[4]
-
Precipitation and Isolation : The hydrochloride salt will typically precipitate out of the solution. Stir the mixture for 1-2 hours to ensure complete salt formation. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ethyl acetate), and dry in a vacuum oven.
-
Self-Validation: The successful formation of the salt can be confirmed by the product's improved solubility in water and by characterization techniques like IR (disappearance of free amine signals) or elemental analysis.
-
Applications in Research and Drug Development
Isoindoline-5-carboxylic acid hydrochloride is not an end product but a strategic starting point for synthesizing more complex molecules with potential therapeutic value.[4]
Caption: Key derivatization pathways for Isoindoline-5-carboxylic acid hydrochloride.
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Building Block for Enzyme Inhibitors : The isoindoline scaffold has been explored for its potential to inhibit various enzymes. For instance, derivatives have shown inhibitory activity against ADAMTS-4 and ADAMTS-5, which are implicated in osteoarthritis, as well as carbonic anhydrases.[4][11] The carboxylic acid group is an ideal anchor point for building out structures to interact with enzyme active sites.
-
Scaffold for Neurological Agents : Certain isoindoline derivatives have been found to interact with neurological targets, such as the dopamine D3 receptor, suggesting potential applications in treating neurological disorders.[4]
-
Intermediate for Antibacterial Agents : Research has indicated that the carboxyl functional group on the isoindoline scaffold may be necessary for antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus.[4] This makes the title compound a prime candidate for derivatization in the search for new antibiotics.
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Organic Synthesis : Beyond medicinal chemistry, the compound's dual functionality (a secondary amine and a carboxylic acid) allows for its use in creating complex heterocyclic systems and as a ligand in materials science.[4]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
Table 3: Hazard and Safety Information
| Category | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear laboratory clothing, chemical-resistant gloves, and safety goggles. | [12] |
| Engineering Controls | Use only in a chemical fume hood to avoid inhalation of dust or vapors. | [12] |
| First Aid Measures | Skin : Wash with soap and water. Eyes : Rinse cautiously with water for several minutes. Inhalation : Remove to fresh air. Seek medical attention if symptoms persist. | [12][13] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated area. Storing under an inert nitrogen atmosphere is recommended for long-term stability. | [4][12][13] |
| Disposal | Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow material to enter drains or water courses. |[12][14] |
Conclusion and Future Outlook
Isoindoline-5-carboxylic acid hydrochloride is more than a simple chemical; it is a strategic tool for innovation in drug discovery and organic synthesis. Its structural features provide a robust and versatile platform for creating diverse libraries of compounds aimed at a wide array of biological targets. Future research will likely focus on developing more efficient and environmentally friendly synthetic routes to this and related scaffolds.[4] Furthermore, its application as a key intermediate will continue to expand as researchers leverage its unique properties to design the next generation of therapeutics and functional materials.
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